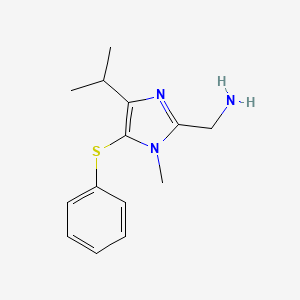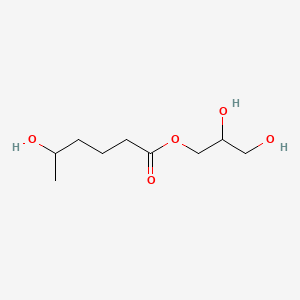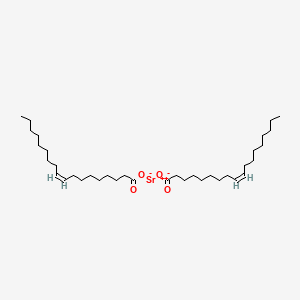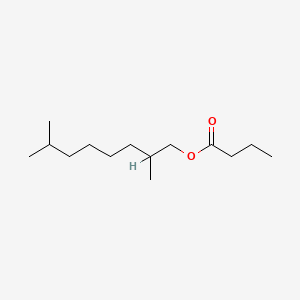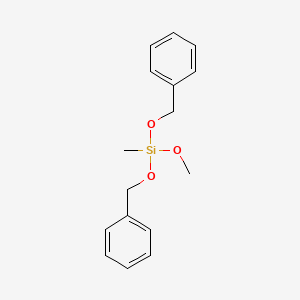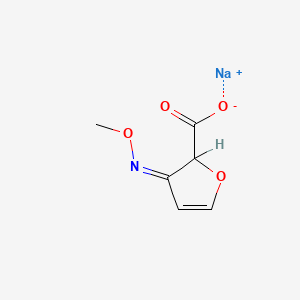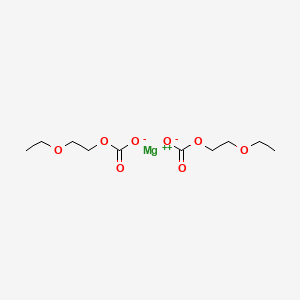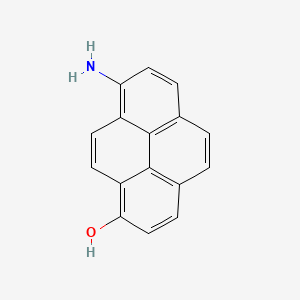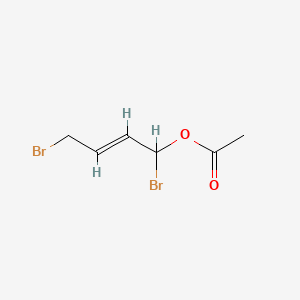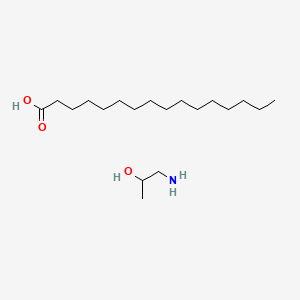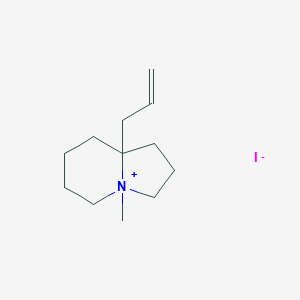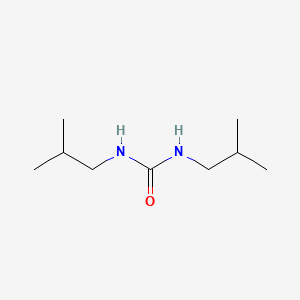
2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- is a chemical compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a pyridine ring attached to a carbothioamide group, with an additional 4-((2-methylpropyl)thio) substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridinecarbothioamide with 2-methylpropylthiol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of 2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the product is isolated using industrial-scale purification methods such as distillation or large-scale chromatography.
化学反応の分析
Types of Reactions
2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Pyridinecarbothioamide: Lacks the 4-((2-methylpropyl)thio) substituent.
4-((2-methylpropyl)thio)-2-pyridinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
Uniqueness
2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- is unique due to the presence of both the pyridinecarbothioamide and the 4-((2-methylpropyl)thio) substituent, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
186044-59-7 |
|---|---|
分子式 |
C10H14N2S2 |
分子量 |
226.4 g/mol |
IUPAC名 |
4-(2-methylpropylsulfanyl)pyridine-2-carbothioamide |
InChI |
InChI=1S/C10H14N2S2/c1-7(2)6-14-8-3-4-12-9(5-8)10(11)13/h3-5,7H,6H2,1-2H3,(H2,11,13) |
InChIキー |
RNLSMNZQGLHZCB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CSC1=CC(=NC=C1)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


